7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran
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Overview
Description
7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran is a chemical compound with the molecular formula C10H11ClO. It belongs to the benzofuran family, which is known for its wide range of biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a chlorinated precursor, which undergoes cyclization in the presence of a base to form the benzofuran ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of reagents and conditions is crucial to ensure the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The chlorine atom in the compound can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran ketones, while reduction can produce benzofuran alcohols .
Scientific Research Applications
7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit topoisomerase I, an enzyme involved in DNA replication, which can lead to anticancer effects . Additionally, the compound may interact with sigma receptors, which are involved in various neurological processes .
Comparison with Similar Compounds
- 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbonitrile
- 2,3-Dihydro-2,2-dimethyl-7-benzofuranol
- Psoralen (7H-furo[3,2-g]chromen-7-one)
Comparison: 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to other benzofuran derivatives, this compound may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for specific applications in drug discovery and development .
Properties
IUPAC Name |
7-chloro-2,2-dimethyl-3H-1-benzofuran |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-10(2)6-7-4-3-5-8(11)9(7)12-10/h3-5H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNCYHHQGGYKRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00495371 |
Source
|
Record name | 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00495371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10178-55-9 |
Source
|
Record name | 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00495371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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